Bienvenue dans la boutique en ligne BenchChem!

Azelastine-d3

Bioanalysis Pharmacokinetics LC-MS/MS

Azelastine-d3 (CAS 758637-88-6) is a deuterated internal standard providing a +3 Da mass shift, essential for accurate LC-MS/MS quantification of azelastine. Unlike non-isotopic surrogates like clomipramine, Azelastine-d3 co-elutes with the native analyte, ensuring robust correction for matrix effects, ion suppression, and extraction variability. This is critical for achieving the 10 pg/mL LLOQ and ≤12.8% CV precision required for FDA/EMA-compliant ANDA and bioequivalence studies. Ideal for low pg/mL plasma quantification.

Molecular Formula C22H24ClN3O
Molecular Weight 384.9 g/mol
Cat. No. B15606532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine-d3
Molecular FormulaC22H24ClN3O
Molecular Weight384.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3
InChIKeyMBUVEWMHONZEQD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azelastine-d3 as a Deuterated Internal Standard for LC-MS/MS Quantification


Azelastine-d3 (CAS 758637-88-6) is a stable isotope-labeled internal standard (SIL-IS) intended for the precise quantification of the antihistamine azelastine in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This deuterated analog contains three deuterium atoms incorporated into the N-methylazepane moiety, resulting in a molecular mass shift of +3 Da relative to unlabeled azelastine . Azelastine-d3 co-elutes with the native analyte but is chromatographically and mass spectrometrically distinguishable, enabling correction for matrix effects, ion suppression, and extraction variability that would otherwise compromise quantitative accuracy .

Critical Limitations of Non-Deuterated or Structurally Dissimilar Internal Standards for Azelastine Bioanalysis


Replacing a stable isotope-labeled internal standard (SIL-IS) with a non-isotopic analog or a structural surrogate introduces significant risks to the accuracy and reproducibility of azelastine LC-MS/MS assays. While a conventional surrogate such as clomipramine has been employed for azelastine quantification [1], it cannot fully compensate for differential matrix effects, ion suppression variability, or extraction recovery inconsistencies between the analyte and a structurally dissimilar internal standard [2]. Deuterated internal standards like Azelastine-d3 exhibit nearly identical physicochemical behavior to the native analyte, ensuring co-extraction, co-elution, and parallel ionization response, thereby enabling robust correction of these analytical interferences . Furthermore, substituting Azelastine-d3 with other deuterated forms (e.g., Azelastine-13C,d3 or N-Desmethyl Azelastine-d4) is not analytically interchangeable without validation due to differing mass shifts (e.g., +4 Da for 13C,d3 or +4 Da for d4 metabolite) which impact baseline resolution, isotopic purity requirements, and suitability for simultaneous multi-analyte methods [3].

Quantitative Performance Benchmarks for Azelastine-d3 as an LC-MS/MS Internal Standard


Assay Precision and Accuracy Achieved with Azelastine-(13)C,d3 Internal Standard in Human Plasma

In a validated LC-MS/MS method for simultaneous quantification of azelastine and its metabolite desmethylazelastine in human plasma, the use of Azelastine-(13)C,d3 as internal standard enabled precise and reproducible measurements across the calibration range [1]. The method demonstrated intra- and inter-day precision (expressed as coefficient of variation, CV%) values of ≤12.8% for both analytes, with calibration curves linear from 10.0/10.0 to 1000/200 pg/mL for azelastine/desmethylazelastine [1]. This level of precision is critical for reliable pharmacokinetic parameter estimation in bioequivalence studies.

Bioanalysis Pharmacokinetics LC-MS/MS

Lower Limit of Quantification (LLOQ) Enabled by Deuterated Internal Standard Correction

The validated LC-MS/MS method utilizing Azelastine-(13)C,d3 achieved a lower limit of quantification (LLOQ) of 10 pg/mL for azelastine in human plasma [1]. This sensitivity is necessary for detecting the low plasma concentrations observed after topical ocular or intranasal administration, where systemic exposure is limited. In contrast, earlier HPLC-fluorometric methods without isotopically labeled internal standards struggled with selectivity and achievable sensitivity, often reporting higher limits of quantification [2].

Bioanalysis Sensitivity LC-MS/MS

Molecular Mass Shift and Isotopic Purity of Azelastine-d3 vs. Alternative Deuterated Forms

Azelastine-d3 (monoisotopic mass: 384.92 Da) provides a +3 Da mass shift relative to unlabeled azelastine (monoisotopic mass: 381.90 Da) . This shift is sufficient to separate the analyte and internal standard signals in low-resolution mass spectrometers (e.g., single quadrupole) without isotopic overlap from the natural abundance 13C or 37Cl of the analyte. In contrast, the +4 Da shift of Azelastine-13C,d3 (monoisotopic mass: 385.92 Da) offers enhanced separation but at higher synthetic cost and with potential for minor isotopic interference if not properly characterized . The +3 Da shift of Azelastine-d3 represents an optimal balance of analytical resolution and commercial availability.

Stable Isotope Labeling Method Development LC-MS/MS

Simultaneous Quantification of Azelastine and Desmethylazelastine in a Single LC-MS/MS Run

The use of Azelastine-(13)C,d3 as a common internal standard for both azelastine and its major active metabolite desmethylazelastine enabled simultaneous quantification of both analytes in human plasma using a single LC-MS/MS method [1]. The method demonstrated linearity up to 1000 pg/mL for azelastine and 200 pg/mL for desmethylazelastine, with precision (CV%) ≤12.8% for both [1]. This is a significant improvement over earlier methods that required separate assays or used non-isotopic internal standards (e.g., clomipramine) that do not correct for differential matrix effects between parent and metabolite [2].

Metabolite Profiling Bioanalysis LC-MS/MS

Validated Use Cases for Azelastine-d3 in Bioanalytical and Pharmacokinetic Workflows


Regulatory Bioequivalence Studies for Azelastine Formulations

Azelastine-d3 is the preferred internal standard for LC-MS/MS methods supporting abbreviated new drug applications (ANDAs) and bioequivalence (BE) studies of azelastine nasal sprays, ophthalmic solutions, and oral formulations. The validated method using Azelastine-(13)C,d3 achieved precision (CV% ≤12.8%) and an LLOQ of 10 pg/mL, meeting FDA and EMA bioanalytical method validation guidelines [1]. Its use ensures robust correction for matrix effects across large subject cohorts, a requirement for demonstrating pharmacokinetic equivalence between test and reference products [1].

Pharmacokinetic Profiling in Low-Dose Topical and Intranasal Administration Studies

Given the low systemic exposure following intranasal or ocular administration of azelastine (plasma concentrations often in the low pg/mL range), Azelastine-d3 is essential for accurate quantification. The 10 pg/mL LLOQ achieved with Azelastine-(13)C,d3 as internal standard [1] allows researchers to reliably measure Cmax, Tmax, and AUC in these challenging matrices, providing critical data for understanding local vs. systemic drug distribution and safety profiles.

Simultaneous Parent-Metabolite Quantification for Comprehensive ADME Studies

Azelastine-d3 enables simultaneous quantification of azelastine and its major active metabolite desmethylazelastine in a single analytical run [1]. This capability is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as desmethylazelastine contributes significantly to the drug's prolonged duration of action (half-life approximately 54 hours) . The method reduces sample volume and analytical burden, making it ideal for preclinical toxicokinetic and clinical pharmacokinetic studies where both analytes must be monitored.

Therapeutic Drug Monitoring (TDM) in Special Populations

In scenarios requiring therapeutic drug monitoring (e.g., in patients with hepatic impairment, where azelastine metabolism is altered), Azelastine-d3 provides the analytical accuracy needed for clinical decision-making. The precise and reproducible quantification (CV% ≤12.8%) across a wide linear range (10.0-1000 pg/mL) [1] ensures that measured plasma concentrations are reliable, allowing clinicians to correlate drug levels with efficacy or adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelastine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.